- Efficient Microwave-Assisted Esterification Reaction Employing Methanesulfonic Acid Supported on Alumina as Catalyst, Synthetic Communications, 2014, 44(16), 2386-2392

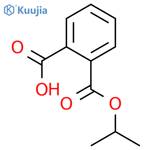

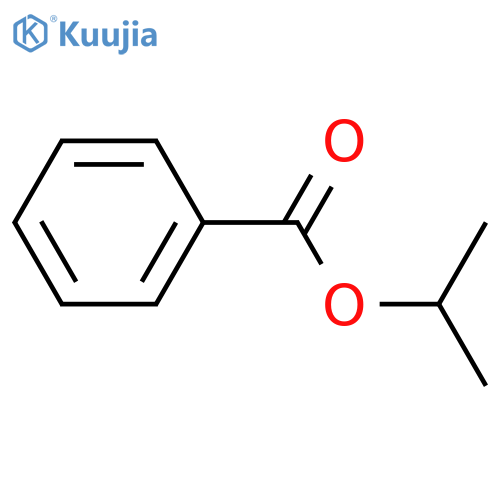

Cas no 939-48-0 (Isopropyl Benzoate)

Isopropyl Benzoate Propiedades químicas y físicas

Nombre e identificación

-

- Benzoic acid,1-methylethyl ester

- Isopropyl benzoate

- propan-2-yl benzoate

- Benzoic Acid Isopropyl Ester

- 1-Methylethyl benzoate

- Benzoic acid iso-propyl ester

- Benzoic acid, isopropyl ester (6CI, 7CI, 8CI)

- CHEMBL2260721

- BENZOIC ACID 1-METHYLETHYL ESTER

- CHEBI:180402

- SY050284

- Isopropylbenzoate

- Q27252732

- HY-W017195

- NS00012721

- D88597

- UNII-1Q2618834N

- DTXSID9044746

- (1,1,1,2,3,3,3-2H7)ISOPROPYL BENZOATE

- Benzoic acid, 1-methylethyl ester

- MFCD00048289

- NCGC00256252-01

- AKOS008017904

- DTXCID7024746

- FEMA 2932

- Benzoic acid-isopropyl ester

- Z53835170

- AS-14785

- SCHEMBL96918

- CAS-939-48-0

- Tox21_301496

- B0073

- 1Q2618834N

- 4-09-00-00289 (Beilstein Handbook Reference)

- EINECS 213-361-6

- iso-propyl benzoate

- CS-W017911

- 939-48-0

- ISOPROPYL BENZOATE [FHFI]

- Isopropyl Benzoate; Benzoic acid 1-methylethyl ester; Benzoic acid, isopropyl ester (6CI,7CI,8CI); 1-Methylethyl benzoate; Benzoic acid iso-propyl ester; Isopropyl benzoate

- BRN 2044384

- Isopropyl benzoate, AldrichCPR

- Benzoic acid, isopropyl ester

- DB-057454

- Isopropylester kyseliny benzoove

- FEMA No. 2932

- Isopropylester kyseliny benzoove [Czech]

- InChI=1/C10H12O2/c1-8(2)12-10(11)9-6-4-3-5-7-9/h3-8H,1-2H

- AI3-01132

- Isopropyl Benzoate

-

- MDL: MFCD00048289

- Renchi: 1S/C10H12O2/c1-8(2)12-10(11)9-6-4-3-5-7-9/h3-8H,1-2H3

- Clave inchi: FEXQDZTYJVXMOS-UHFFFAOYSA-N

- Sonrisas: O=C(C1C=CC=CC=1)OC(C)C

Atributos calculados

- Calidad precisa: 164.08400

- Masa isotópica única: 164.084

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 3

- Complejidad: 146

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 26.3A^2

- Xlogp3: nothing

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

- Color / forma: Colorless liquid with fruit flavor.

- Denso: 1.021±0.06 g/cm3 (20 ºC 760 Torr),

- Punto de fusión: -26°C(lit.)

- Punto de ebullición: 218°C

- Punto de inflamación: 93.0±6.0 ºC,

- índice de refracción: 1.4940 (20 ºC)

- Disolución: Very slightly soluble (0.64 g/l) (25 º C),

- PSA: 26.30000

- Logp: 2.25180

- Disolución: Insoluble in water,20℃ in watersolubilityby0.01%,Water in isopropyl benzoatesolubilityby0.3%.Energy and alcohol\Miscible with ether and other solvents.

- Sensibilidad: Sensitive to humidity

- FEMA: 2932 | ISOPROPYL BENZOATE

Isopropyl Benzoate Información de Seguridad

Isopropyl Benzoate Datos Aduaneros

- Código HS:2916310090

- Datos Aduaneros:

China Customs Code:

2916310090Overview:

2916310090 Other benzoic acids and their salts and esters. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported food

M.Import commodity inspection

N.Export commodity inspectionSummary:

2916310090 other benzoic acid and its salts and esters.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Isopropyl Benzoate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | I874680-500mg |

Isopropyl Benzoate |

939-48-0 | 500mg |

$ 81.00 | 2023-09-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I39320-25g |

Isopropyl Benzoate |

939-48-0 | 99% | 25g |

¥87.0 | 2023-09-07 | |

| eNovation Chemicals LLC | Y1054476-500g |

ISOPROPYL BENZOATE |

939-48-0 | 99% | 500g |

$505 | 2023-05-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 001017-50g |

Isopropyl Benzoate |

939-48-0 | 50g |

1283CNY | 2021-05-10 | ||

| 1PlusChem | 1P00GSIP-5g |

Isopropyl benzoate |

939-48-0 | 98% | 5g |

$11.00 | 2025-02-27 | |

| 1PlusChem | 1P00GSIP-100g |

Isopropyl benzoate |

939-48-0 | 98% | 100g |

$70.00 | 2025-02-27 | |

| abcr | AB137185-5g |

Benzoic acid isopropyl ester, 99%; . |

939-48-0 | 99% | 5g |

€71.50 | 2024-04-15 | |

| Aaron | AR00GSR1-500g |

Isopropyl benzoate |

939-48-0 | 98% | 500g |

$165.00 | 2025-03-07 | |

| abcr | AB137185-25g |

Benzoic acid isopropyl ester, 99%; . |

939-48-0 | 99% | 25g |

€98.30 | 2024-04-15 | |

| Aaron | AR00GSR1-100g |

Isopropyl benzoate |

939-48-0 | 98% | 100g |

$36.00 | 2025-02-12 |

Isopropyl Benzoate Métodos de producción

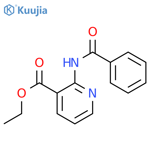

Synthetic Routes 1

Synthetic Routes 2

1.2 -

- A new method for the synthesis of stannyl ethers by acid-catalyzed reaction of alcohols with allyltributylstannane, Chemistry Letters, 2002, (2), 152-153

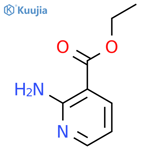

Synthetic Routes 3

- Reactions of 2,2-dihalo-1,3-diphenylpropanones with isopropoxide and methoxide anions, Journal of Chemical Research, 1983, (6), 154-5

Synthetic Routes 4

1.2 Reagents: Hydrochloric acid Solvents: Water

- Copper-catalyzed protodecarboxylation of aromatic carboxylic acids, Advanced Synthesis & Catalysis, 2007, 349, 2241-2246

Synthetic Routes 5

Synthetic Routes 6

- Transfer Hydrogenation of Ketones, Nitriles, and Esters Catalyzed by a Half-Sandwich Complex of Ruthenium, ChemCatChem, 2015, 7(1), 107-113

Synthetic Routes 7

- Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity, ACS Catalysis, 2018, 8(1), 203-218

Synthetic Routes 8

- Palladium nanoparticles generated in-situ used as catalysts in carbonylative cross-coupling in aqueous medium, RSC Advances, 2016, 6(43), 36491-36499

Synthetic Routes 9

1.2 24 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

- Sodium Borohydride-Mediated Transesterification, Synthetic Communications, 2010, 40(9), 1312-1321

Synthetic Routes 10

Synthetic Routes 11

- Process for the catalytic directed cleavage of amide-containing compounds, World Intellectual Property Organization, , ,

Synthetic Routes 12

Synthetic Routes 13

- Electron-rich, bulky PNN-type ruthenium complexes: Synthesis, characterization and catalysis of alcohol dehydrogenation, Dalton Transactions, 2007, (1), 107-113

Synthetic Routes 14

- Catalytic process for synthesizing ester compounds and amide compounds, United States, , ,

Synthetic Routes 15

- Zirconyl triflate: a new, highly efficient and reusable catalyst for acetylation and benzoylation of alcohols, phenols, amines and thiols with acetic and benzoic anhydrides, Journal of the Iranian Chemical Society, 2009, 6(3), 523-532

Synthetic Routes 16

1.2 Reagents: Triethylamine ; 1 h, 60 °C

- Process for the preparation of carboxylate via esterification of acids using eutectic solution of choline chloride and urea as solvent and catalyst, China, , ,

Synthetic Routes 17

Synthetic Routes 18

- Carbonylative Suzuki coupling and alkoxycarbonylation of aryl halides using palladium supported on phosphorus-doped porous organic polymer as an active and robust catalyst, Applied Organometallic Chemistry, 2019, 33(2),

Synthetic Routes 19

- Simple and mild esterification method for carboxylic acids using sulfonate-type coupling reagents, Synthesis, 1975, (7), 456-8

Synthetic Routes 20

Isopropyl Benzoate Raw materials

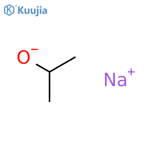

- Sodium isopropoxide 12-13% in isopropanol

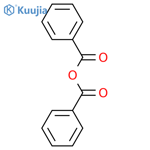

- Methyl benzoate

- Benzyl alcohol

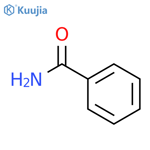

- Benzamide

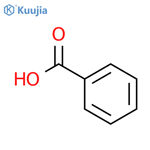

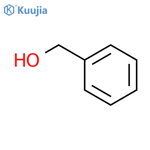

- Benzoic acid

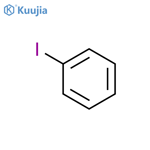

- Iodobenzene

- Monoisopropyl Phthalate

- Benzoic anhydride

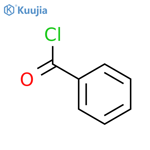

- Benzoyl chloride

- 1-(Benzoyloxy)-1H-1,2,3-benzotriazole

-

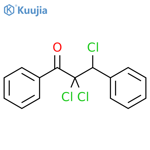

- 2,2,3-Trichloro-1,3-diphenyl-1-propanone

Isopropyl Benzoate Preparation Products

Isopropyl Benzoate Literatura relevante

-

1. The nature of the transition state in ester pyrolysis. Part III. The Hammett correlation for pyrolysis of t-butyl benzoatesHassan B. Amin,Roger Taylor J. Chem. Soc. Perkin Trans. 2 1975 1802

-

Mohammad Mujahid,Jambu Subramanian,Viswanadh Nalla,Murugesan Sasikumar,Sunita Sharad Kunte,Murugan Muthukrishnan New J. Chem. 2017 41 824

-

Qian Zhou,Ailian Wang,Huayi Li,Zhi Luo,Tao Zheng,Liaoyun Zhang,Youliang Hu RSC Adv. 2016 6 75023

-

Paul Morandi,Yohann Catel,J?rg Angermann,Pascal F?ssler,Jean-Jacques Robin,Sophie Monge Polym. Chem. 2023 14 3950

-

A. C. Hopkinson J. Chem. Soc. B 1969 203

939-48-0 (Isopropyl Benzoate) Productos relacionados

- 120-33-2(Ethyl 3-methylbenzoate)

- 636-53-3(Diethyl isophthalate)

- 4105-92-4(Triethyl benzene-1,3,5-tricarboxylate)

- 13756-42-8(tert-Butyl 4-Methylbenzoate)

- 120-51-4(Benzyl benzoate)

- 143726-85-6(Tert-Butyl 4-(hydroxymethyl)benzoate)

- 636-09-9(Diethyl terephthalate)

- 19851-61-7(Dibenzyl terephthalate)

- 94-08-6(Ethyl p-toluate)

- 2172612-21-2(ethyl 2-(1Z)-2-phenylcyclopentylideneacetate)